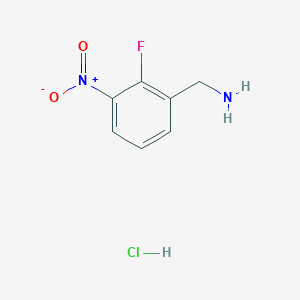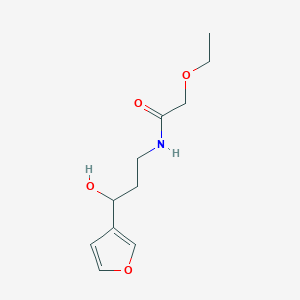![molecular formula C19H16N4O3S3 B2520571 N-(5-((3,5-diméthoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1351643-72-5](/img/structure/B2520571.png)
N-(5-((3,5-diméthoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a synthetic molecule that features a thiadiazole scaffold, which is a heterocyclic compound containing both sulfur and nitrogen atoms. This scaffold is known to confer a variety of biological properties, and its derivatives are often explored for their potential pharmacological activities.
Synthesis Analysis
The synthesis of thiadiazole derivatives can be achieved through various methods. For instance, Schiff's bases containing a thiadiazole scaffold can be synthesized using a solvent-free method under microwave irradiation, as described in the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives . Although the specific synthesis of N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is not detailed, similar synthetic strategies could be employed, involving the coupling of appropriate pharmacophores to the thiadiazole core.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring. The crystal structure of related compounds, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, has been determined by single-crystal X-ray diffraction studies, which provide insights into the arrangement of atoms and the geometry of the molecule . These structural analyses are crucial for understanding the interaction of the compound with biological targets.
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including oxidative dimerization of thioamides to form 1,2,4-thiadiazoles . The reactivity of the thiadiazole ring allows for further functionalization and the formation of diverse compounds with potential biological activities. The specific chemical reactions that N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide might undergo are not detailed in the provided papers, but it can be inferred that similar reactivity patterns could be applicable.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of substituents, such as methoxy groups, can affect the compound's solubility, stability, and overall reactivity. The synthesized compounds in the provided studies were characterized by IR, NMR, mass spectral study, and elemental analysis, which are standard techniques for determining the physical and chemical properties of organic compounds . These properties are essential for predicting the behavior of the compound in biological systems and its potential as a drug candidate.
Applications De Recherche Scientifique
Oxydation sélective
Le groupe 3,5-diméthoxybenzyle dans le composé est utilisé dans l'oxydation sélective de l'alcool 4-hydroxy-3,5-diméthoxybenzyle . L'oxydation sélective est cruciale dans diverses industries chimiques car elle transforme les produits chimiques nocifs en composés précieux .
Sonocatalyse
Le même groupe (3,5-diméthoxybenzyle) a été étudié pour son activité sonocatalytique. La sonocatalyse est une approche durable émergente dans les industries chimiques .
Groupe protecteur pour la partie thiol
Le groupe 3,4-diméthoxybenzyle agit comme un groupe protecteur pour la partie thiol, ce qui augmente la solubilité et la stabilité du précurseur .
Activités biologiques
Les thiazoles, qui font partie du composé, présentent diverses activités biologiques. Ils ont été trouvés dans de nombreux composés biologiquement actifs puissants, tels que les médicaments antimicrobiens, antiviraux, antifongiques et antinéoplasiques .
Activité antitumorale et cytotoxique
Certains dérivés du thiazole ont montré une activité antitumorale et cytotoxique sur les lignées cellulaires tumorales humaines .
Synthèse de la vitamine B1 (thiamine)
Un cycle thiazole se trouve naturellement dans la vitamine B1 (thiamine). La thiamine est une vitamine hydrosoluble qui aide l'organisme à libérer de l'énergie des glucides pendant le métabolisme .
Mécanisme D'action
Target of action
Thiazoles and benzothiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of action
The mode of action of thiazoles and benzothiazoles also depends on their specific structure and functional groups. For example, some thiazole derivatives have been found to inhibit the growth of bacteria and fungi .
Biochemical pathways
Thiazoles and benzothiazoles can affect various biochemical pathways. For instance, some thiazole derivatives are involved in the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of thiazoles and benzothiazoles can vary widely depending on their specific structure and functional groups. Some thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
The molecular and cellular effects of thiazoles and benzothiazoles can include antimicrobial, antifungal, antiviral, and antineoplastic activities .
Propriétés
IUPAC Name |
N-[5-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S3/c1-25-12-7-11(8-13(9-12)26-2)10-27-19-23-22-18(29-19)21-16(24)17-20-14-5-3-4-6-15(14)28-17/h3-9H,10H2,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWBKOARFWKSRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2520488.png)
![4-methyl-N-{3-methyl-1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}cyclohexanecarboxamide](/img/structure/B2520489.png)
![N-ethyl-2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2520490.png)
![(7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2520492.png)
![(6-methoxy-1H-indol-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2520496.png)

![2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate](/img/structure/B2520500.png)






![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide](/img/structure/B2520511.png)